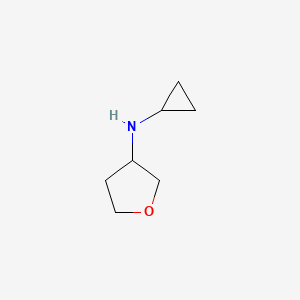

N-cyclopropyltetrahydrofuran-3-amine

Description

N-cyclopropyltetrahydrofuran-3-amine is a heterocyclic compound characterized by a central tetrahydrofuran (B95107) (THF) ring, an amine group at the 3-position, and a cyclopropyl (B3062369) substituent on the nitrogen atom. This unique combination of moieties makes it a subject of interest in synthetic and medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1342221-69-5 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

Heterocyclic amines are a cornerstone of organic chemistry and are prevalent in a vast array of biologically active molecules, including many pharmaceuticals. The tetrahydrofuran ring, a saturated five-membered cyclic ether, is a common motif in natural products and medicinal compounds. x-mol.net The introduction of an amine group to this ring system, as seen in this compound, provides a key functional handle for further chemical modifications and interactions with biological targets.

The synthesis of such substituted amines often involves multi-step processes. General strategies for the synthesis of N-substituted tetrahydrofuran amines may include the reductive amination of a corresponding ketone, or the nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring by cyclopropylamine (B47189). The synthesis of related cyclopropyl-fused tetrahydrofurans has been achieved through methods like iodocyclization of vinylcyclopropanes, highlighting the diverse synthetic routes available for creating complex tetrahydrofuran-based structures. researchgate.net

The substituted tetrahydrofuran amine scaffold is of considerable interest in drug discovery due to its presence in numerous biologically active compounds. The tetrahydrofuran ring can influence a molecule's polarity, solubility, and metabolic stability, all of which are critical pharmacokinetic properties. kangyangintl.com Furthermore, the spatial arrangement of substituents on the tetrahydrofuran ring can provide a rigid framework for precise positioning of functional groups to interact with specific biological targets.

While dedicated academic research focusing solely on this compound is still emerging, the current research trajectories can be inferred from studies on analogous structures. The primary focus of research involving this and similar scaffolds is likely to be in the area of medicinal chemistry and drug discovery.

Given the biological importance of both the tetrahydrofuran amine and cyclopropylamine motifs, research is likely to explore the potential of this compound and its derivatives as:

Enzyme Inhibitors: The specific stereochemistry and electronic nature of the molecule could make it a candidate for inhibiting various enzymes implicated in disease.

Central Nervous System (CNS) Agents: The physicochemical properties of this compound may allow it to cross the blood-brain barrier, making it a potential scaffold for developing treatments for neurological disorders.

Antiviral or Antibacterial Agents: Many heterocyclic amines exhibit antimicrobial properties, and this compound could be investigated for its potential in this area.

Future research will likely involve the synthesis of a library of derivatives to establish structure-activity relationships (SAR). This would involve modifying the substituents on the tetrahydrofuran ring and exploring different stereoisomers to optimize biological activity. Detailed studies on its metabolic fate and toxicological profile would also be crucial for its development as a potential therapeutic agent. The synthesis and biological evaluation of related N-substituted tetrahydrofuran derivatives have already demonstrated the potential for identifying compounds with interesting biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-cyclopropyloxolan-3-amine |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2 |

InChI Key |

HTBLNGCMUPXGKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2CCOC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyltetrahydrofuran 3 Amine

Direct N-Alkylation Strategies for Tetrahydrofuran-3-amine Precursors

A common and straightforward approach to synthesizing N-cyclopropyltetrahydrofuran-3-amine is through the direct alkylation of a tetrahydrofuran-3-amine precursor with a suitable cyclopropyl-containing electrophile.

Classical Alkylation Approaches Utilizing Alkyl Halides

Direct N-alkylation can be performed using cyclopropyl (B3062369) halides, such as cyclopropyl bromide or iodide. This method, however, can be complicated by side reactions like over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts. The nucleophilicity of the resulting secondary amine (this compound) is often comparable to or greater than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com To achieve selective mono-alkylation, careful control of reaction conditions, such as stoichiometry and temperature, is necessary. A competitive deprotonation/protonation strategy can also be employed to favor the desired mono-alkylated product. rsc.org

Catalyzed N-Alkylation Methods (e.g., Hunig's base mediated)

To circumvent the challenges of classical alkylation, catalyzed methods are often employed. The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base) is particularly effective. chemeurope.com Hunig's base can facilitate the deprotonation of the primary amine, enhancing its nucleophilicity for the reaction with the alkyl halide, while its steric bulk minimizes its own participation as a nucleophile. wikipedia.org This approach has been shown to be a general and operationally convenient method for the synthesis of tertiary amines from secondary amines and can be adapted for the synthesis of secondary amines from primary amines with high functional group tolerance and without the formation of undesired quaternary ammonium salts. researchgate.net

| Parameter | Classical Alkylation | Hunig's Base Mediated Alkylation |

| Primary Reagent | Cyclopropyl halide | Cyclopropyl halide |

| Base | Typically a non-hindered base | N,N-diisopropylethylamine (Hunig's base) chemeurope.com |

| Key Challenge | Over-alkylation leading to quaternary ammonium salts masterorganicchemistry.com | Requires careful selection of reaction conditions |

| Advantage | Simplicity of reagents | High selectivity for mono-alkylation, minimizes side reactions researchgate.net |

Cyclization Approaches to the Tetrahydrofuran (B95107) Ring System

An alternative synthetic strategy involves the construction of the tetrahydrofuran ring itself in a manner that incorporates the N-cyclopropylamine moiety.

Formation of the Tetrahydrofuran Ring with Amine Incorporation

Various methods exist for the synthesis of substituted tetrahydrofurans. These often involve intramolecular cyclization reactions. For instance, 5-endo-trig cyclization reactions of sulfonyl-substituted homoallylic alcohols can produce substituted tetrahydrofurans. ic.ac.uk Another approach involves the visible-light-mediated deoxygenation of monoallylated β-amino alcohols followed by an intramolecular 5-exo-trig/5-exo-dig cyclization. nih.gov These methods could potentially be adapted to start with precursors already containing the N-cyclopropyl group, leading directly to the target molecule.

Stereoselective Cyclization Methodologies

For applications where specific stereoisomers of this compound are required, stereoselective cyclization methods are crucial. A number of strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov These include intramolecular SN2 reactions of hydroxyl nucleophiles, intramolecular additions of alcohols to epoxides, and various annulation reactions. nih.gov By starting with chiral precursors, it is possible to control the stereochemistry of the final product. For example, an efficient method for the stereoselective preparation of substituted tetrahydrofuran derivatives via intramolecular SN′ O-cyclization of alkoxides has been developed. doi.org

| Cyclization Approach | Description | Potential for Stereocontrol |

| 5-endo-trig Cyclization | Cyclization of sulfonyl-substituted homoallylic alcohols. ic.ac.uk | Stereoselectivity can be influenced by the geometry of the starting material. ic.ac.uk |

| Visible-Light-Mediated Deoxygenative Cyclization | Intramolecular cyclization of monoallylated β-amino alcohols. nih.gov | Can produce chiral tetrahydrofurans from chiral starting materials. nih.gov |

| Intramolecular SN2/SN' | Ring closure via nucleophilic attack of a hydroxyl group. nih.govdoi.org | High degree of stereocontrol is often achievable. nih.govdoi.org |

Reductive Amination Routes

Reductive amination represents a powerful and widely used method for the formation of C-N bonds. This strategy involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. To synthesize this compound, this would typically involve the reaction of tetrahydrofuran-3-one with cyclopropylamine (B47189).

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com The Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, is another variation of reductive amination. mdpi.com This method is often suitable for the stereoselective synthesis of various amines. nih.gov

| Component | Role in Reductive Amination |

| Tetrahydrofuran-3-one | Carbonyl precursor providing the tetrahydrofuran scaffold. |

| Cyclopropylamine | Amine source, incorporating the cyclopropyl moiety. |

| Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Reduces the in situ formed imine/enamine intermediate to the final amine. mdpi.com |

Reductive Amination of Ketones or Aldehydes with Cyclopropylamine

Reductive amination stands as a cornerstone of amine synthesis, offering a direct pathway to this compound from readily available precursors. This method involves the reaction of a carbonyl compound, specifically tetrahydrofuran-3-one, with cyclopropylamine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this one-pot reaction, with various borohydride reagents being commonly employed.

The general transformation can be represented as follows:

Tetrahydrofuran-3-one reacts with cyclopropylamine in the presence of a reducing agent to yield this compound.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Each reagent offers different levels of reactivity and selectivity, with sodium cyanoborohydride and sodium triacetoxyborohydride often being preferred for their ability to selectively reduce the protonated imine intermediate in the presence of the starting ketone. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, and may be facilitated by the addition of a mild acid to promote imine formation.

Table 1: Reductive Amination Reagents and Typical Conditions

| Reducing Agent | Typical Solvent | Additives | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None | Strong reducing agent, can also reduce the starting ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Mild Acid (e.g., AcOH) | Selectively reduces imines at mildly acidic pH. |

Reductive Coupling of Amides (Relevant for general tertiary amine synthesis, adaptable principles)

While direct reductive coupling of amides is a prominent method for the synthesis of tertiary amines, the underlying principles of amide activation and reduction can be conceptually adapted for the synthesis of secondary amines like this compound. This would typically involve a multi-step process where a suitable amide precursor is first synthesized and then reduced. For instance, an N-acyltetrahydrofuran-3-amine could be prepared and subsequently reduced to the target secondary amine.

Modern methodologies for the reduction of tertiary amides often employ powerful catalysts, such as those based on iridium. These catalysts can facilitate the hydrosilylation of the amide bond, which can then be followed by the addition of a nucleophile. While not a direct route to secondary amines, this highlights the reactivity of amides as precursors to amines under specific catalytic conditions.

Reduction of Nitrogen-Containing Precursors

Another versatile strategy for the synthesis of this compound involves the reduction of various nitrogen-containing functional groups tethered to the tetrahydrofuran ring.

Reduction of Nitriles and Amides

Should a suitable nitrile precursor, such as 3-cyanotetrahydrofuran, be available, its reduction would lead to the corresponding primary amine, tetrahydrofuran-3-aminomethane. This primary amine could then be N-alkylated with a cyclopropyl group in a subsequent step. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon).

Similarly, the reduction of an amide, such as tetrahydrofuran-3-carboxamide, would also yield the primary amine. Lithium aluminum hydride is a potent reagent for this transformation.

Reduction of Nitro Compounds

The reduction of a nitro group provides a reliable route to a primary amine. A hypothetical precursor, 3-nitrotetrahydrofuran, could be reduced to 3-aminotetrahydrofuran (B1273345). This primary amine would then require subsequent cyclopropylation. A variety of methods are available for the reduction of aliphatic nitro compounds, including catalytic hydrogenation over platinum or nickel catalysts, or chemical reduction using reagents such as iron in acetic acid.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve efficient and selective bond formations. Several metals have shown significant promise in the synthesis of amines, and these approaches are applicable to the preparation of this compound.

Transition Metal-Catalyzed Syntheses (e.g., Iridium, Gold, Ruthenium, Palladium)

Iridium: Iridium catalysts have emerged as powerful tools for reductive amination reactions. Chiral iridium complexes, in particular, have been successfully employed in the asymmetric reductive amination of ketones, offering a route to enantiomerically enriched amines. For the synthesis of this compound, an iridium catalyst could be used in the direct reductive amination of tetrahydrofuran-3-one with cyclopropylamine, potentially offering high efficiency and selectivity.

Gold: Gold catalysis has been explored for hydroamination reactions, where an amine is added across a carbon-carbon multiple bond. While not directly applicable to the synthesis from tetrahydrofuran-3-one, gold catalysts could be envisioned in alternative synthetic routes involving unsaturated precursors.

Ruthenium: Ruthenium complexes have demonstrated utility in a range of catalytic transformations, including amination reactions. Ruthenium-catalyzed C-H amination, for instance, allows for the direct formation of C-N bonds at otherwise unreactive C-H sites, although this is more commonly applied to aromatic systems. For the synthesis of this compound, ruthenium catalysts could potentially be employed in reductive amination protocols.

Palladium: Palladium catalysis is widely used for C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically couples an amine with an aryl or vinyl halide or triflate. While the direct application to a saturated heterocycle like tetrahydrofuran is not standard, palladium catalysts have been successfully used for the N-arylation of cyclopropylamine. This demonstrates the capability of palladium to form C-N bonds involving the cyclopropylamine moiety. A hypothetical route could involve the coupling of cyclopropylamine with a suitably activated tetrahydrofuran derivative.

Table 2: Overview of Advanced Catalytic Approaches

| Metal Catalyst | Relevant Reaction Type | Potential Application in Synthesis of this compound |

|---|---|---|

| Iridium | Reductive Amination | Direct coupling of tetrahydrofuran-3-one and cyclopropylamine. |

| Gold | Hydroamination | Synthesis from unsaturated precursors. |

| Ruthenium | Reductive Amination, C-H Amination | Direct coupling of tetrahydrofuran-3-one and cyclopropylamine; potential for novel C-H functionalization routes. |

Organocatalytic Methods

Organocatalysis offers a powerful approach for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. A potential organocatalytic route to this compound could involve a two-step sequence: the asymmetric synthesis of a chiral tetrahydrofuran precursor, followed by the introduction of the cyclopropylamine moiety.

One hypothetical approach begins with the organocatalytic asymmetric synthesis of a substituted tetrahydrofuran. For instance, a double Michael addition strategy has been employed for the synthesis of highly substituted tetrahydrofurans. This type of reaction, often catalyzed by a chiral secondary amine, can establish the core heterocyclic structure with high stereocontrol. While not directly applied to the synthesis of a 3-amino precursor, the principle of using organocatalysis to construct the tetrahydrofuran ring is well-established.

Following the formation of a suitable tetrahydrofuran intermediate, such as tetrahydrofuran-3-one, an organocatalytic reductive amination could be employed. This would involve the reaction of the ketone with cyclopropylamine in the presence of a chiral organocatalyst and a reducing agent. Chiral phosphoric acids or related Brønsted acids are known to catalyze such imine reduction, affording the desired chiral amine.

Table 1: Hypothetical Organocatalytic Reductive Amination

| Step | Reactants | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Potential Outcome |

| 1 | Tetrahydrofuran-3-one, Cyclopropylamine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 | Enantiomerically enriched this compound |

This proposed route leverages the strengths of organocatalysis in achieving high enantioselectivity for both the formation of the heterocyclic core and the subsequent amination step.

Photochemical Synthesis Protocols

Photochemical methods provide unique pathways for bond formation under mild conditions. A plausible photochemical strategy for the synthesis of this compound could involve a formal [3+2] cycloaddition of an N-aryl cyclopropylamine with an appropriate α,β-unsaturated carbonyl compound, followed by subsequent modifications. This approach is inspired by the reported photocatalyst-free [3+2] cycloaddition of N-aryl cyclopropylamines. chemrxiv.org

In a hypothetical scenario, a precursor bearing a cyclopropylamine moiety could undergo a photochemical reaction to form the tetrahydrofuran ring. For instance, a substrate containing a cyclopropylamine and a suitably positioned alkene or other photoreactive group could be irradiated to induce cyclization.

Alternatively, a more direct approach could be envisioned, such as the photochemical C-H amination of a tetrahydrofuran derivative. However, such a direct functionalization would likely suffer from selectivity issues. A more controlled photochemical approach might involve the reaction of a functionalized tetrahydrofuran with a cyclopropylamine-derived radical species.

A recent study demonstrated a formal photochemical [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems without the need for a photocatalyst. chemrxiv.org This reaction proceeds via a single electron transfer (SET) mechanism upon photoexcitation of the cyclopropylaniline. chemrxiv.org While the target molecule is not N-aryl, this precedent suggests the potential for photoinduced reactions involving the N-cyclopropylamine motif.

Table 2: Analogous Photochemical [3+2] Cycloaddition of N-Aryl Cyclopropylamines

| N-Aryl Cyclopropylamine | Olefin | Light Source | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| N-(p-methoxyphenyl)cyclopropan-1-amine | Ethyl acrylate | 365 nm UV | Acetonitrile | 92 | 3:2 | chemrxiv.org |

| N-phenylcyclopropan-1-amine | Ethyl acrylate | 365 nm UV | Acetonitrile | 72 | 3:2 | chemrxiv.org |

Adapting such a photochemical strategy to a non-aromatic system like this compound would require significant methodological development to enable the initial photoexcitation and subsequent radical cascade.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters. The synthesis of this compound could be efficiently adapted to a continuous flow process.

A potential continuous flow synthesis could involve the reductive amination of tetrahydrofuran-3-one with cyclopropylamine. In this setup, streams of the ketone, cyclopropylamine, and a reducing agent (e.g., a borohydride solution or H₂ gas with a heterogeneous catalyst) would be mixed in a T-mixer and then passed through a heated or cooled reactor coil to achieve the desired reaction temperature and residence time. This approach allows for rapid optimization of reaction conditions and safe handling of reagents.

The synthesis of cyclopropylamine itself has been efficiently produced using a continuous-flow microreaction system via a Hofmann rearrangement. acs.org This high-yielding and rapid process could be integrated as an upstream step in a telescoped synthesis of the final target molecule. More recently, a two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been developed, combining a photocyclization with a subsequent reaction with amines. rsc.org

Table 3: Example of Continuous Flow Synthesis of Cyclopropylamine

| Reaction | Reactants | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

| Hofmann Rearrangement | Cyclopropanecarboxamide, Sodium Hypochlorite, Sodium Hydroxide | 90 | 4 | 96 | acs.org |

A telescoped continuous flow process for this compound could therefore be envisioned, starting from readily available precursors. For example, a stream of tetrahydrofuran-3-one could be reacted with a stream of cyclopropylamine (potentially generated in-line) in the presence of a packed-bed catalyst (e.g., Pd/C) under a hydrogen atmosphere. The product stream could then be subjected to in-line purification to afford the desired product. This integrated approach would offer a safe, efficient, and scalable manufacturing process.

Structural Elucidation and Spectroscopic Characterization of N Cyclopropyltetrahydrofuran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-cyclopropyltetrahydrofuran-3-amine, a comprehensive NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish the precise connectivity and spatial relationships of all atoms.

Proton NMR (¹H NMR) spectroscopy offers insights into the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are influenced by the electronic environments created by the electronegative oxygen and nitrogen atoms, as well as the strained cyclopropyl (B3062369) ring.

The spectrum is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring, the cyclopropyl group, and the amine proton. The protons on the carbon adjacent to the oxygen atom (C5) are expected to be the most deshielded among the ring protons, appearing at a higher chemical shift. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, a characteristic feature of this strained ring system. The amine proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C2 | 3.6 - 4.0 | Multiplet |

| H on C3 | 3.0 - 3.4 | Multiplet |

| H on C4 | 1.8 - 2.2 | Multiplet |

| H on C5 | 3.8 - 4.2 | Multiplet |

| Methine H on cyclopropyl | 2.2 - 2.6 | Multiplet |

| Methylene H's on cyclopropyl | 0.3 - 0.8 | Multiplets |

| N-H | 1.5 - 2.5 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon environments in a molecule. In this compound, seven distinct carbon signals are expected, corresponding to the four carbons of the tetrahydrofuran ring and the three carbons of the cyclopropyl group.

The chemical shifts of the tetrahydrofuran ring carbons are influenced by the attached heteroatoms. The carbons bonded to the oxygen (C2 and C5) will appear at a lower field (higher ppm) compared to the other ring carbons. The carbon attached to the nitrogen (C3) will also be deshielded. The carbons of the cyclopropyl ring are characteristically found at a higher field (lower ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (THF) | 65 - 70 |

| C3 (THF) | 55 - 60 |

| C4 (THF) | 30 - 35 |

| C5 (THF) | 68 - 73 |

| Methine C (cyclopropyl) | 30 - 35 |

| Methylene C's (cyclopropyl) | 5 - 10 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the tetrahydrofuran ring and within the cyclopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is instrumental in connecting the different structural fragments. For instance, it would show correlations between the cyclopropyl protons and the C3 of the tetrahydrofuran ring, confirming the N-cyclopropyl linkage.

The tetrahydrofuran ring is not planar and exists in various puckered conformations, such as the envelope and twist forms, which can interconvert. Similarly, the nitrogen atom in the amine group undergoes rapid pyramidal inversion, where it inverts its stereochemistry.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about these dynamic processes. At room temperature, these conformational changes are typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the interconversion can be slowed down, potentially leading to the observation of distinct signals for different conformers or the broadening of signals as the coalescence temperature is approached. These studies can provide valuable data on the energy barriers associated with ring puckering and nitrogen inversion.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, with the molecular formula C₇H₁₃NO, the expected exact mass can be calculated.

Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₇H₁₃NO | 127.0997 |

The experimentally determined exact mass from an HRMS analysis should match this calculated value within a very small margin of error (typically <5 ppm), thus confirming the elemental composition of the molecule.

LC-MS and UPLC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques for the separation, identification, and quantification of individual components in a mixture, making them indispensable for assessing the purity of this compound.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, a reversed-phase LC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. As the components elute from the chromatography column, they are introduced into the mass spectrometer.

In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, with a molecular weight of 127.18 g/mol , electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique, as the amine functional group is readily protonated. This would result in a prominent [M+H]⁺ ion at an m/z of approximately 128.19. The high sensitivity and selectivity of MS allow for the detection of even trace-level impurities.

UPLC-MS represents a significant advancement over conventional LC-MS, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. For the analysis of this compound, a UPLC-MS method would offer a more detailed purity profile in a shorter timeframe compared to standard LC-MS. The enhanced resolution allows for the separation of closely related impurities that might co-elute in a standard HPLC separation.

The selection of mobile phase and buffer is critical for optimizing both the chromatographic separation and the mass spectral detection. While acidic mobile phases can improve peak shape for amines, the choice of pH must also consider the stability of the analyte and its ionization efficiency in the mass spectrometer.

| Parameter | LC-MS | UPLC-MS |

|---|---|---|

| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |

| Mobile Phase | Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) acetate | Acetonitrile/Water with formic acid or ammonium formate |

| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Detection | Single Quadrupole or Triple Quadrupole MS | Time-of-Flight (TOF) or Orbitrap MS for high resolution |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its secondary amine, ether, and saturated aliphatic components.

The key functional group is the secondary amine (N-H). This would give rise to a single, relatively weak to medium intensity stretching vibration in the region of 3350-3310 cm⁻¹. The N-H bending vibration is typically observed in the 1650-1550 cm⁻¹ region.

The tetrahydrofuran ring contains a C-O-C ether linkage. The characteristic C-O stretching vibrations for ethers typically appear as a strong band in the fingerprint region, between 1260 and 1000 cm⁻¹. For a cyclic ether like tetrahydrofuran, a strong asymmetric C-O-C stretching band is expected around 1070 cm⁻¹.

The cyclopropyl and tetrahydrofuran rings are composed of C-H and C-C single bonds. The C-H stretching vibrations of the sp³ hybridized carbons in these rings would appear as strong absorptions in the 3000-2850 cm⁻¹ range. Specifically, the C-H bonds of the cyclopropyl group may show stretching vibrations slightly above 3000 cm⁻¹ due to the increased s-character of these bonds. The C-H bending vibrations (scissoring and rocking) for the CH₂ groups will be found in the 1470-1430 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3350 - 3310 | Weak to Medium |

| Secondary Amine (N-H) | Bending | 1650 - 1550 | Variable |

| Aliphatic C-H (ring) | Stretching | 3000 - 2850 | Strong |

| Cyclopropyl C-H | Stretching | ~3100 - 3000 | Medium |

| Ether (C-O-C) | Asymmetric Stretching | ~1070 | Strong |

| Aliphatic C-N | Stretching | 1250 - 1020 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For this compound, the C-C stretching vibrations within the cyclopropyl and tetrahydrofuran rings would be expected to be strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. The N-H and C-O stretching vibrations, which are strong in the IR spectrum, would likely be weaker in the Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the excitation of electrons to higher energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to electronic transitions within the molecule. Saturated compounds containing heteroatoms with non-bonding electrons, such as the nitrogen in the amine and the oxygen in the ether of this compound, can exhibit n → σ* transitions.

Alkylamines typically show a weak absorption band around 195 nm. Therefore, it is expected that this compound would have a λmax (wavelength of maximum absorbance) in the far UV region, likely below 220 nm. Due to the absence of any chromophores such as double bonds or aromatic rings, significant absorption in the standard UV-Vis range (220-800 nm) is not anticipated.

Fluorescence Spectroscopy

Fluorescence is a type of photoluminescence where a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). For a molecule to be fluorescent, it typically needs to have a rigid structure and contain a fluorophore, which is a part of the molecule that is responsible for the fluorescence.

Saturated aliphatic amines like this compound are generally not considered to be fluorescent. The absorbed energy from UV radiation is more likely to be dissipated through non-radiative pathways such as vibrational relaxation or bond cleavage rather than being re-emitted as light. Therefore, significant fluorescence is not expected for this compound under normal conditions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's conformation in the solid state.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest search, no publicly archived crystallographic data for this specific compound is available.

The determination of the crystal structure of this compound would require the growth of a suitable single crystal, followed by data collection using a diffractometer. The resulting diffraction pattern would then be analyzed to solve the crystal structure. Such an analysis would reveal critical structural parameters.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound

| Parameter | Expected Value/Range |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or similar |

| a (Å) | 8-15 |

| b (Å) | 5-10 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 800-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.1-1.3 |

| R-factor (%) | < 5 |

Note: The data in this table is hypothetical and represents typical values for a small organic molecule of similar size and composition. Actual experimental data would be required for definitive structural parameters.

Lacking experimental data, computational modeling, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation and theoretical crystallographic parameters of this compound. These theoretical calculations can provide valuable insights into the likely solid-state structure.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. The following subsections describe the expected spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopropyl group, the tetrahydrofuran ring, and the amine proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 1.0 - 3.0 | Broad singlet |

| THF C-H (adjacent to N) | 3.0 - 3.5 | Multiplet |

| THF O-CH₂ | 3.5 - 4.0 | Multiplet |

| THF CH₂ | 1.8 - 2.5 | Multiplet |

| Cyclopropyl CH | 2.0 - 2.5 | Multiplet |

| Cyclopropyl CH₂ | 0.3 - 0.8 | Multiplet |

Note: These are predicted chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| THF C-N | 55 - 65 |

| THF C-O | 65 - 75 |

| THF C-C | 25 - 35 |

| Cyclopropyl C-N | 30 - 40 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: These are predicted chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Weak-Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |

| C-H (cyclopropyl) | Stretching | ~3100 | Weak |

| N-H | Bending | 1590 - 1650 | Variable |

| C-N | Stretching | 1000 - 1250 | Medium |

| C-O-C | Asymmetric Stretching | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₇H₁₃NO), the molecular weight is approximately 127.18 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the following characteristic cleavages:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a cyclopropyl radical or a fragment from the tetrahydrofuran ring.

Loss of the cyclopropyl group: Fragmentation could result in a peak corresponding to the tetrahydrofuran-3-amine cation.

Ring opening of the tetrahydrofuran moiety: The tetrahydrofuran ring can undergo fragmentation to produce various smaller ions.

Table 5: Potential Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 127 | [C₇H₁₃NO]⁺ (Molecular Ion) |

| 86 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₅N]⁺ or [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Chemical Reactivity and Transformations of N Cyclopropyltetrahydrofuran 3 Amine

Reactivity of the Secondary Amine Functionality

The secondary amine is the most reactive functional group in the molecule, readily participating in a variety of chemical transformations.

N-acylation is a fundamental reaction for secondary amines, often used to form amides or as a method for protecting the amino group during multi-step syntheses. orientjchem.org N-cyclopropyltetrahydrofuran-3-amine is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides to yield the corresponding N-acyl derivative (an amide). These reactions are typically efficient and can often be performed under mild, catalyst-free conditions. orientjchem.org Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base will produce the corresponding sulfonamide.

Table 1: Representative N-Acylation and N-Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-acetyl-N-cyclopropyltetrahydrofuran-3-amine |

| This compound | Acetic anhydride | N-acetyl-N-cyclopropyltetrahydrofuran-3-amine |

The development of environmentally friendly protocols has allowed for N-acylation reactions to be conducted in water, highlighting the versatility of this transformation. nih.gov Continuous-flow methodologies have also been developed for N-acetylation, using safer reagents like acetonitrile (B52724) in place of more hazardous acid chlorides or anhydrides. nih.gov

The oxidation of amines can lead to a variety of products depending on the structure of the amine and the oxidizing agent used. libretexts.org While tertiary amines are readily oxidized by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) to form stable N-oxides, the oxidation of secondary amines follows a different pathway. wikipedia.orgthieme-connect.de

For a secondary amine such as this compound, oxidation does not typically yield a stable amine oxide. Instead, the reaction can lead to the formation of hydroxylamines or nitrones. The N-oxide functional group is characterized by a highly polar N⁺–O⁻ dative bond, which imparts unique properties such as increased water solubility. nih.gov The synthesis of N-oxides is almost exclusively achieved through the oxidation of the corresponding tertiary amines. wikipedia.org

Secondary amines react with nitrous acid (HNO₂) to form N-nitrosamines. chemistrysteps.commsu.edu This reaction is of significant concern in the pharmaceutical industry as N-nitrosamines are classified as probable human carcinogens. pharmaexcipients.comveeprho.com The reaction occurs when a nitrosatable amine, a nitrosating agent, and conducive conditions are present. pharmaexcipients.com Nitrous acid is unstable and is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions. veeprho.comlibretexts.org

The reaction proceeds via an electrophilic attack by the nitrosonium ion (NO⁺), which is formed from nitrous acid in the acidic medium, on the nucleophilic nitrogen of the secondary amine. chemistrysteps.commsu.edu For this compound, this would result in the formation of N-nitroso-N-cyclopropyltetrahydrofuran-3-amine.

Interestingly, research on the nitrosation of N-cyclopropyl-N-alkylanilines has shown that the reaction can proceed with a selective cleavage of the cyclopropyl (B3062369) group from the nitrogen atom. researchgate.net This specific cleavage supports a mechanism involving the formation of an amine radical cation, followed by the opening of the cyclopropyl ring. researchgate.net This suggests that under certain conditions, the reaction of this compound with nitrous acid could potentially lead to products other than the simple N-nitrosamine, involving the cleavage of the cyclopropyl ring.

Table 2: N-Nitrosamine Formation Reaction

| Reactant | Reagent | Conditions | Product |

|---|

Quaternary ammonium (B1175870) salts are compounds with a positively charged nitrogen atom bonded to four organic groups. mdpi.com They are synthesized by the alkylation of amines. This process, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (Sₙ2) reaction between an amine and an alkyl halide. nih.gov

As this compound is a secondary amine, it cannot be directly converted to a quaternary ammonium salt in a single step. The reaction with an alkyl halide (e.g., methyl iodide) would first produce a tertiary ammonium salt, which upon deprotonation yields the tertiary amine. This newly formed tertiary amine is also nucleophilic and can react with another molecule of the alkyl halide to form the final quaternary ammonium salt. libretexts.orgyoutube.com

This stepwise alkylation can be difficult to control, often resulting in a mixture of the tertiary amine and the quaternary ammonium salt. youtube.com The final quaternary ammonium cations are permanently charged, regardless of the solution's pH. wikipedia.org

Reaction Pathway:

Alkylation to Tertiary Amine: this compound + R-X → [N-alkyl-N-cyclopropyltetrahydrofuran-3-amine-H]⁺X⁻

Deprotonation: [N-alkyl-N-cyclopropyltetrahydrofuran-3-amine-H]⁺X⁻ + Base → N-alkyl-N-cyclopropyltetrahydrofuran-3-amine + [Base-H]⁺X⁻

Alkylation to Quaternary Salt: N-alkyl-N-cyclopropyltetrahydrofuran-3-amine + R-X → [N,N-dialkyl-N-cyclopropyltetrahydrofuran-3-ammonium]⁺X⁻

Reactivity of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) moiety is a five-membered saturated cyclic ether.

The tetrahydrofuran ring is generally chemically inert towards electrophilic and nucleophilic substitution reactions. The carbon atoms in the saturated ring are sp³-hybridized and lack the electron density required for attack by most electrophiles. Furthermore, the ring does not possess suitable leaving groups, which is a prerequisite for nucleophilic substitution reactions. Consequently, direct substitution on the THF ring of this compound under standard conditions is not a feasible reaction pathway. Ring-opening reactions can occur in the presence of strong acids, but this represents a different class of chemical transformation than substitution.

Ring-Opening Reactions of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving electrophilic activation. In the context of this compound, the presence of the amine and the ether oxygen dictates the likely points of cleavage.

Theoretical studies on similar systems suggest that the ring-opening of THF can be promoted by Frustrated Lewis Pairs (FLPs) or strong acids. nih.govresearchgate.net For this compound, acid-catalyzed ring-opening would likely involve protonation of the ether oxygen, followed by nucleophilic attack. The nucleophile could be an external species or, intramolecularly, the amine itself, although the latter would lead to a strained bicyclic system. The regioselectivity of the attack would be influenced by steric hindrance and the electronic effects of the substituents.

Table 1: Potential Conditions for Tetrahydrofuran Ring-Opening

| Reagent/Catalyst | Proposed Mechanism | Potential Products |

|---|---|---|

| Strong Brønsted Acids (e.g., H₂SO₄, HCl) | Protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base or solvent. | Dihydroxy or haloalkoxy amine derivatives. |

It is important to note that the basicity of the amine nitrogen could compete for the acid catalyst, potentially requiring a higher catalyst loading or specific reaction conditions to favor ether oxygen protonation.

Alpha-C-H Functionalization Adjacent to the Amine Nitrogen

The C-H bonds alpha to the amine nitrogen in this compound are susceptible to functionalization through various modern synthetic methodologies. nih.govresearchgate.net These reactions typically proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophile.

Protecting-group-free methods for the α-functionalization of cyclic secondary amines have been developed, often involving an intermolecular hydride transfer to generate the key imine intermediate. nih.gov This strategy allows for the introduction of a wide range of substituents at the C2 and C5 positions of the tetrahydrofuran ring.

Table 2: Representative Alpha-C-H Functionalization Reactions

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Nucleophilic Addition to Iminium Ion | 1. Hydride Acceptor (e.g., Benzophenone) 2. Organolithium or Grignard Reagent | Introduction of alkyl or aryl groups at the alpha-carbon. |

The regioselectivity of this functionalization would be a key consideration, with the two alpha-carbons (C2 and C5) being electronically distinct due to the proximity of the ether oxygen to C2.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a well-known reactive functional group due to its significant ring strain. researchgate.net Its reactivity in this compound can be categorized into ring-opening reactions and functionalization of the cyclopropane (B1198618) ring itself.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropyl group, particularly when attached to a nitrogen atom, can undergo ring-opening through radical or acid-catalyzed pathways. hyphadiscovery.comresearchgate.net For instance, reaction with nitrous acid has been shown to cause selective cleavage of the cyclopropyl group from N-cyclopropylanilines, proceeding through an amine radical cation intermediate. researchgate.net A similar mechanism could be envisioned for this compound.

Acid-catalyzed ring-opening is also a possibility, where protonation of the amine could be followed by a concerted or stepwise cleavage of a C-C bond in the cyclopropane ring to relieve ring strain. The products of such reactions would be linear alkyl chains attached to the tetrahydrofuran-3-amine core.

Functionalization Reactions on the Cyclopropane Ring

While ring-opening is a common fate for cyclopropyl groups, functionalization that preserves the three-membered ring is also possible. These reactions are less common and typically require specific reagents that can interact with the C-H or C-C bonds of the cyclopropane without inducing ring cleavage. Transition metal-catalyzed C-H activation could potentially lead to the introduction of new substituents on the cyclopropane ring, though this would likely be a challenging transformation to achieve selectively.

Stereochemical Aspects of Reactions

This compound is a chiral molecule, and its reactions can have significant stereochemical consequences. The stereocenter at C3 of the tetrahydrofuran ring and the potential for cis/trans isomerism with respect to substituents on the ring are important considerations.

Epimerization and Chirality Retention/Inversion

Reactions that proceed via planar intermediates, such as the iminium ions in alpha-C-H functionalization, can lead to epimerization or a loss of stereochemical information if the chiral center is involved. For this compound, functionalization at C2 or C5 would not directly affect the stereocenter at C3. However, reactions at C3, should they occur, would likely lead to a mixture of diastereomers.

In nucleophilic substitution reactions on the tetrahydrofuran ring, the stereochemical outcome (retention or inversion) would depend on the mechanism (SN1 or SN2). For example, a ring-opening reaction initiated by an SN2 attack would proceed with inversion of stereochemistry at the point of attack. The diastereoselectivity of reactions, particularly in the introduction of new substituents, would be influenced by the existing stereochemistry of the molecule, with reagents preferentially attacking the less sterically hindered face. nih.gov

Photoinduced Chemical Transformations

No data is available in the scientific literature regarding the photoinduced chemical transformations of this compound.

Photoinduced Electron Transfer Processes

No data is available in the scientific literature regarding the photoinduced electron transfer processes of this compound.

Derivatives and Analogues of N Cyclopropyltetrahydrofuran 3 Amine

Synthesis and Characterization of N-Substituted Tetrahydrofuran-3-amine Derivatives

The synthesis of N-substituted tetrahydrofuran-3-amine derivatives is a key area of research, primarily focusing on the formation of amide bonds. These derivatives are often prepared through the coupling of a 3-aminotetrahydrofuran (B1273345) core with various carboxylic acids or their activated forms.

A common synthetic strategy involves reacting a compound of 3-aminotetrahydrofuran with a suitable acylating agent. For instance, a process has been developed for manufacturing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. google.com This method involves reacting a 3-amino-tetrahydrofuran-3-carboxylic acid derivative with another amine, or conversely, reacting the 3-amino group with a carboxylic acid. google.com The reaction conditions can be tailored to accommodate a wide range of substituents, leading to a library of N-substituted derivatives.

Characterization of these compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the presence of the N-substituent and its connectivity to the tetrahydrofuran-3-amine scaffold. Mass spectrometry provides information on the molecular weight, confirming the successful incorporation of the new group. Infrared (IR) spectroscopy can identify the characteristic vibrational frequencies of the newly formed functional groups, such as the amide carbonyl stretch.

Table 1: Examples of N-Substituted Tetrahydrofuran-3-amine Derivatives

| Precursor | Reactant | Derivative Class |

|---|---|---|

| 3-Aminotetrahydrofuran | Carboxylic Acid / Acyl Chloride | N-Acyl-tetrahydrofuran-3-amine |

| 3-Aminotetrahydrofuran-3-carboxylic acid | Amine | 3-(Amide)-tetrahydrofuran-3-amine |

Synthesis and Characterization of Cyclopropyl-Substituted Amine Analogues

The cyclopropylamine (B47189) motif is a valuable building block in medicinal chemistry, and various synthetic methods exist for its analogues. longdom.org These methods allow for the creation of compounds where the cyclopropyl (B3062369) group is attached to different amine structures or where the cyclopropane (B1198618) ring itself bears substituents.

One notable method is the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by a ring-closing step to form the cyclopropylamine product with high diastereoselectivity. chemrxiv.org Another approach involves an electro-induced Hofmann rearrangement of cyclopropyl amides, which can be readily converted into the corresponding 1-substituted cyclopropylamines. researchgate.net

Furthermore, cyclopropyl carbocyclic nucleoside analogues have been synthesized using a metal-free reductive cyclopropanation method, demonstrating the versatility of incorporating the cyclopropyl group into more complex scaffolds. acs.org These synthetic routes provide access to a diverse range of analogues for further investigation.

Table 2: Synthetic Methods for Cyclopropyl-Substituted Amine Analogues

| Method | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Zinc Homoenolate Trapping | α-Chloroaldehyde, Amine | trans-2-Substituted-cyclopropylamine chemrxiv.org | High diastereoselectivity |

| Electro-induced Hofmann Rearrangement | Cyclopropyl amide | 1-Substituted cyclopropylamine researchgate.net | Galvanostatic conditions, undivided cell |

Tetrahydrofuran (B95107) Ring Modifications and Isomeric Forms

Modifications to the tetrahydrofuran ring of N-cyclopropyltetrahydrofuran-3-amine lead to structurally distinct analogues. These modifications can include the introduction of substituents onto the ring or the creation of fused ring systems. The synthesis of substituted tetrahydrofurans is a well-established field, with methods often relying on intramolecular cyclization reactions. nih.gov

A key strategy for forming the tetrahydrofuran ring is the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on the same molecule to close the ring. nih.gov More advanced methods, such as a redox-relay Heck reaction, can convert simple precursors like cis-butene-1,4-diol into 3-aryl tetrahydrofurans. organic-chemistry.org

A significant modification involves fusing the cyclopropane and tetrahydrofuran rings. A method has been described for the rapid synthesis of oxabicyclo[3.1.0]hexanols (cyclopropyl-fused tetrahydrofurans) from various vinylcyclopropanes. researchgate.net This iodo-cyclization process creates a unique and structurally constrained bicyclic system, representing a profound alteration of the original tetrahydrofuran scaffold. researchgate.net

Table 3: Examples of Tetrahydrofuran Ring Modifications

| Modification Type | Synthetic Approach | Resulting Structure |

|---|---|---|

| Ring Substitution | Redox-Relay Heck Reaction organic-chemistry.org | 3-Aryl Tetrahydrofurans |

| Fused Ring System | Iodo-cyclization of Vinylcyclopropanes researchgate.net | Oxabicyclo[3.1.0]hexanols |

Stereoisomeric Derivatives (e.g., (R)- and (S)-forms, diastereomers)

The stereochemistry of this compound and its derivatives is critical, as different stereoisomers can exhibit distinct biological activities. The carbon at the 3-position of the tetrahydrofuran ring is a chiral center, allowing for the existence of (R)- and (S)-enantiomers.

The synthesis of stereoisomerically pure derivatives typically begins with a chiral starting material. For example, (R)-tetrahydrofuran-3-amine can be synthesized from (S)-3-hydroxytetrahydrofuran through a sequence of tolysulfonyl esterification, azide (B81097) substitution, and reduction. google.com This chiral amine then serves as a precursor for subsequent reactions.

Patented processes describe methods for preparing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity. google.com By starting with an enantiomerically pure precursor, such as (R)- or (S)-3-aminotetrahydrofuran, the chirality at the C-3 position is maintained throughout the synthesis. This allows for the specific production of either the (R)- or (S)-enantiomer of the final N-substituted product. google.com The enantiomeric excess of these products can be very high, often exceeding 98%. google.com Characterization of these stereoisomers requires chiral chromatography or polarimetry to confirm their optical purity.

Table 4: Stereoisomeric Considerations

| Aspect | Description |

|---|---|

| Chiral Center | The C-3 position of the tetrahydrofuran ring. |

| Enantiomers | (R)- and (S)-forms of 3-aminotetrahydrofuran and its derivatives. |

| Synthetic Strategy | Use of enantiomerically pure starting materials, such as (R)-tetrahydrofuran-3-amine. google.comnih.gov |

Computational and Theoretical Studies of N Cyclopropyltetrahydrofuran 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the N-cyclopropyltetrahydrofuran-3-amine molecule. This would involve calculating molecular orbitals, electron density, and electrostatic potential maps. Such calculations would help in identifying the electron-rich and electron-deficient regions of the molecule, providing clues about its reactivity. A bonding analysis, for instance using Natural Bond Orbital (NBO) theory, could elucidate the nature of the chemical bonds, their hybridization, and any potential delocalization of electrons.

Conformational Analysis and Energetics

Due to the flexibility of the tetrahydrofuran (B95107) ring and the rotational freedom of the cyclopropyl (B3062369) group, this compound can exist in multiple conformations. A thorough conformational analysis would involve scanning the potential energy surface to identify stable conformers and the transition states that connect them. The relative energies of these conformers would indicate their population at a given temperature.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties. nih.govresearchgate.net For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts, which are crucial for its experimental characterization. mdpi.com Similarly, the calculation of vibrational frequencies could aid in the interpretation of its infrared (IR) and Raman spectra. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound in a more dynamic context, for instance, in a solvent. mdpi.com By simulating the motion of the molecule over time, MD can provide insights into its flexibility, preferred conformations in solution, and the time scales of conformational changes. This information is valuable for understanding how the molecule behaves in a realistic chemical environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This would be particularly useful in understanding how the amine and cyclopropyl functional groups influence its reactivity in various chemical transformations.

Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of this compound. academicjournals.org Reactivity indices derived from conceptual Density Functional Theory (DFT), such as the Fukui functions and dual descriptor, can identify the most reactive sites for nucleophilic and electrophilic attack. mdpi.com In reactions where multiple products are possible, computational modeling can help predict which product is likely to be favored, thus guiding synthetic efforts.

Role As a Chemical Building Block and Intermediate in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The strategic incorporation of N-cyclopropyltetrahydrofuran-3-amine has been notably demonstrated in the synthesis of novel therapeutic agents. Its utility is particularly highlighted in the development of carboxy-benzimidazole glucagon-like peptide-1 receptor (GLP-1R) modulating compounds, which are of significant interest in the treatment of metabolic diseases.

In a patented synthetic route, this compound hydrochloride is employed as a key amine component in a nucleophilic aromatic substitution reaction. It is reacted with a fluorinated and nitrated benzimidazole (B57391) precursor to introduce the N-cyclopropyltetrahydrofuran-3-amino moiety into the final complex structure. This reaction underscores the amine's role in adding structural complexity and modulating the pharmacological properties of the target molecule.

The general reaction scheme involves the displacement of a fluoride (B91410) or iodide atom on an aromatic ring by the secondary amine of this compound. This addition is a crucial step in assembling the final, intricate structure of the GLP-1R modulator.

Table 1: Representative Reaction for the Synthesis of a GLP-1R Modulator Intermediate

| Reactant 1 | Reactant 2 | Product |

| Methyl 3-fluoro-4-nitro-benzoate | This compound hydrochloride | Methyl 3-[(cyclopropyltetrahydrofuran-3-yl)amino]-4-nitro-benzoate |

This application showcases the ability of this compound to be seamlessly integrated into multi-step synthetic pathways, ultimately contributing to the creation of high-value, complex organic molecules with potential therapeutic applications.

Applications in Heterocyclic Synthesis

While direct examples of this compound being a core component in the de novo synthesis of heterocyclic rings are not extensively documented in readily available literature, its structural features make it a prime candidate for such transformations. The secondary amine functionality is a common participant in a variety of cyclization reactions to form nitrogen-containing heterocycles.

Theoretically, the amine can serve as a nucleophile in intramolecular cyclization reactions. For instance, if tethered to a molecule containing a suitable electrophilic group (e.g., an alkyl halide or an epoxide), this compound could undergo an intramolecular nucleophilic substitution to form a new heterocyclic ring fused to the tetrahydrofuran (B95107) or as part of a larger macrocyclic structure.

Furthermore, its participation in condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of various five- or six-membered heterocycles, such as pyrazines or diazepines, depending on the nature of the reaction partner. The cyclopropyl (B3062369) and tetrahydrofuran moieties would remain as substituents on the newly formed heterocyclic core, influencing its conformation and biological activity.

Use in the Synthesis of Chiral Compounds (e.g., chiral building block)

This compound possesses a chiral center at the 3-position of the tetrahydrofuran ring. This intrinsic chirality makes it a valuable building block for asymmetric synthesis. When used in its enantiomerically pure form, it can introduce a specific stereochemistry into a target molecule.

The application of chiral amines in diastereoselective reactions is a well-established strategy in organic synthesis. An enantiomerically pure form of this compound could be utilized as a chiral auxiliary, where it temporarily imparts its stereochemical information to a prochiral substrate, guiding the formation of a new stereocenter with a specific configuration. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Moreover, in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect, the use of enantiopurified this compound as a starting material ensures the final product is obtained with the correct absolute stereochemistry. While patents have mentioned the use of stereoisomeric mixtures of related compounds, the availability of chiral analogues like (R)-N-Methyltetrahydrofuran-3-amine and (S)-N-Methyltetrahydrofuran-3-amine hydrochloride suggests a demand for stereochemically defined building blocks in this class.

Precursor for Advanced Chemical Intermediates

Beyond its direct incorporation into complex final products, this compound can serve as a precursor for the synthesis of other, more advanced chemical intermediates. The reactivity of the secondary amine allows for a variety of chemical modifications to generate new functionalized molecules.

For example, acylation of the amine with various acid chlorides or anhydrides can produce a library of amides. These amides may themselves be valuable intermediates or possess interesting biological properties. Similarly, reaction with sulfonyl chlorides would yield sulfonamides, a common motif in medicinal chemistry.

The amine can also undergo reductive amination with aldehydes or ketones to introduce further substituents on the nitrogen atom, leading to the formation of tertiary amines with increased structural diversity. These derivatization reactions transform the relatively simple this compound into a platform for generating a wide array of more complex intermediates, thereby expanding its utility in organic synthesis and drug discovery programs.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

Future methodologies could explore:

Convergent Synthesis: Designing pathways where the tetrahydrofuran (B95107) ring and the N-cyclopropylamine moiety are synthesized separately and then coupled. This approach could allow for greater modularity and optimization of each part of the synthesis.

Catalytic Asymmetric Synthesis: Given that the 3-position of the tetrahydrofuran ring is a stereocenter, the development of catalytic asymmetric methods to produce enantiomerically pure N-cyclopropyltetrahydrofuran-3-amine is of high importance. This could involve chiral catalysts for key bond-forming reactions.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be a significant focus. This could include biocatalysis, where enzymes are used to perform key transformations with high selectivity and under mild conditions, or flow chemistry, which can offer improved safety and scalability.

A potential synthetic approach could involve the reductive amination of tetrahydrofuran-3-one with cyclopropylamine (B47189). The efficiency of various reducing agents and catalysts would be a key area of study.

| Potential Synthetic Step | Reagents and Conditions | Key Research Focus |

| Reductive Amination | Tetrahydrofuran-3-one, Cyclopropylamine, NaBH(OAc)₃ or H₂/Pd-C | Optimization of yield and selectivity, exploration of various reducing agents. |

| Asymmetric Synthesis | Chiral auxiliary or catalyst | Achieving high enantiomeric excess of the desired stereoisomer. |

| Biocatalysis | Transaminase enzymes | Developing an enzymatic route for stereoselective amination. |

Application of Advanced Spectroscopic Techniques for Detailed Structural Insight

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental. While standard spectroscopic techniques like ¹H and ¹³C NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights.

Future research should employ:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguous assignment of all proton and carbon signals, which is particularly important for confirming the connectivity of the cyclopropyl (B3062369) group to the amine.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments will be invaluable for determining the relative stereochemistry of the substituents on the tetrahydrofuran ring.

High-Resolution Mass Spectrometry (HRMS): This will provide highly accurate mass data to confirm the elemental composition of the molecule and its fragments, aiding in structural elucidation.

Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy, potentially coupled with computational methods, could be used to study conformational isomers and intermolecular interactions.

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and complete ¹H and ¹³C assignments. |

| NOESY/ROESY | Through-space correlations to determine stereochemistry. |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition. |

| Chiroptical Spectroscopy (VCD/ECD) | Determination of absolute configuration. |

Exploration of Unconventional Chemical Transformations

The unique combination of a tetrahydrofuran ring, a secondary amine, and a cyclopropyl group in this compound opens the door to exploring a wide range of chemical transformations, some of which may be unconventional.

Emerging areas of exploration include:

Ring-Opening Reactions: The strained cyclopropyl group can undergo ring-opening under various conditions (e.g., with acids, electrophiles, or transition metals), providing a pathway to more complex acyclic or heterocyclic structures.

C-H Activation: Direct functionalization of the C-H bonds on the tetrahydrofuran ring or the cyclopropyl group using transition metal catalysis would be a powerful tool for creating derivatives with novel properties.

Photoredox Catalysis: The use of visible light and a photocatalyst could enable novel transformations of the amine or the heterocyclic ring that are not accessible through traditional thermal methods.

Flow Chemistry Reactions: The use of microreactors could allow for the safe exploration of highly reactive intermediates and the rapid optimization of reaction conditions for the derivatization of this compound.

Deeper Understanding of Stereochemical Control in Reactions

As this compound is a chiral molecule, understanding and controlling its stereochemistry is paramount for any potential applications, particularly in fields like medicinal chemistry and materials science.

Future research should focus on:

Diastereoselective Reactions: For reactions that introduce a second stereocenter, understanding the directing effects of the existing stereocenter on the tetrahydrofuran ring will be crucial for controlling the diastereoselectivity of the transformation.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, developing efficient methods for kinetic resolution (e.g., using enzymes or chiral catalysts) to separate the enantiomers will be important.

Chiral Chromatography: The development of analytical and preparative chiral chromatography methods will be essential for the separation and analysis of the enantiomers of this compound and its derivatives.

Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, as well as for elucidating the mechanisms of its reactions.

Future computational studies could include:

Conformational Analysis: Determining the preferred conformations of the molecule and the energy barriers between them.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in experimental characterization.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand transition states and intermediates, which can help in optimizing reaction conditions and predicting product distributions.

Predictive Design of Derivatives: Using computational screening to predict the properties of virtual derivatives of this compound, which can guide synthetic efforts towards molecules with desired characteristics.

| Computational Method | Application |

| Molecular Mechanics | Conformational analysis and steric mapping. |

| Density Functional Theory (DFT) | Calculation of electronic structure, spectroscopic properties, and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments. |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Reaction Type | Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Substitution | DMF, K₂CO₃, 70°C | 65–78 | Dehalogenated THF |

| Oxidation | KMnO₄, H₂O, RT | 45–55 | Overoxidized ketones |